molecular formula C15H20FN3O4 B2631757 (R)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate CAS No. 1233860-14-4

(R)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate

Cat. No.: B2631757
CAS No.: 1233860-14-4
M. Wt: 325.34
InChI Key: NLGWUSCKTSAXBI-SNVBAGLBSA-N
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Description

®-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl carbamate group and a 3-fluoro-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoro and Nitro Groups: The 3-fluoro-2-nitrophenyl group can be introduced via electrophilic aromatic substitution reactions, using fluorinating and nitrating agents.

    Attachment of the Carbamate Group: The tert-butyl carbamate group is usually introduced through a reaction with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The fluoro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the pyrrolidine ring can lead to the formation of pyrrolidone derivatives.

    Reduction: Reduction of the nitro group results in the corresponding amine.

    Substitution: Substitution of the fluoro group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated and nitro-substituted aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may be explored for its activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring can provide steric effects that influence binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-(3-chloro-2-nitrophenyl)pyrrolidine-3-ylcarbamate
  • tert-Butyl 1-(3-fluoro-2-methylphenyl)pyrrolidine-3-ylcarbamate
  • tert-Butyl 1-(3-fluoro-2-nitrophenyl)piperidine-3-ylcarbamate

Uniqueness

®-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate is unique due to the specific combination of the fluoro and nitro groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The presence of the pyrrolidine ring also distinguishes it from similar compounds with different ring structures, such as piperidine.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-10-7-8-18(9-10)12-6-4-5-11(16)13(12)19(21)22/h4-6,10H,7-9H2,1-3H3,(H,17,20)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGWUSCKTSAXBI-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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